molecular formula C21H28FN5O B3788523 1-(2-fluorobenzyl)-N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide

1-(2-fluorobenzyl)-N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3788523
M. Wt: 385.5 g/mol
InChI Key: JSPFWZNHAZBMQK-OXJNMPFZSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include the 1,2,3-triazole ring and the quinolizine structure . The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is a common motif in medicinal chemistry due to its stability, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a copper(I)-catalyzed azide-alkyne [3+2] dipolar cycloaddition reaction, also known as the CuAAC reaction . This reaction is a type of click chemistry, which is a term used to describe reactions that are high yielding, wide in scope, and easy to perform .

Future Directions

The future directions for research on this compound could include further studies to determine its biological activity, mechanism of action, and potential applications in medicine. This could involve in vitro and in vivo testing, as well as computational studies to predict its properties and behavior .

Properties

IUPAC Name

N-[2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]ethyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN5O/c22-18-8-2-1-6-17(18)14-27-15-19(24-25-27)21(28)23-11-10-16-7-5-13-26-12-4-3-9-20(16)26/h1-2,6,8,15-16,20H,3-5,7,9-14H2,(H,23,28)/t16-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPFWZNHAZBMQK-OXJNMPFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CCNC(=O)C3=CN(N=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CCNC(=O)C3=CN(N=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorobenzyl)-N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluorobenzyl)-N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(2-fluorobenzyl)-N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(2-fluorobenzyl)-N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(2-fluorobenzyl)-N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-fluorobenzyl)-N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide

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